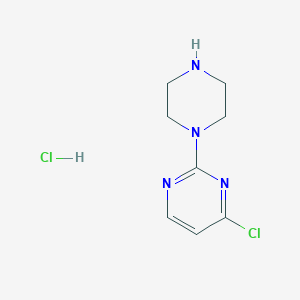

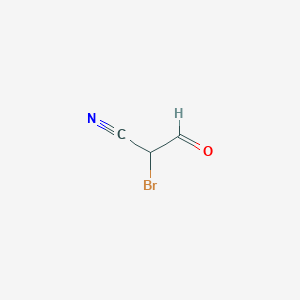

2-Bromo-3-oxopropanenitrile

Übersicht

Beschreibung

2-Bromo-3-oxopropanenitrile is a chemical compound with the molecular formula C3H2BrNO . It has an average mass of 147.958 Da and a monoisotopic mass of 146.931976 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-oxopropanenitrile consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-3-oxopropanenitrile is predicted to be 151.0±25.0 °C . More detailed physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene Derivatives

2-Bromo-3-oxopropanenitrile: is utilized in the synthesis of thiophene derivatives, which are crucial in medicinal chemistry. For instance, the reaction with phenyl isothiocyanate and α-halo compounds leads to polysubstituted thiophenes. These compounds have been tested for their anticancer activity against human cancer cell lines such as HEPG2 and MCF7, showing promising results .

Anticancer Activity Screening

The synthesized thiophene compounds from 2-Bromo-3-oxopropanenitrile are screened for their potential as anticancer agents. Some of these compounds have exhibited better activity than the reference drug doxorubicin, indicating a significant potential for developing new cancer therapies .

Antibacterial and Antifungal Properties

Compounds derived from 2-Bromo-3-oxopropanenitrile have been analyzed for their antibacterial properties. They exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli, and moderate to low antifungal activity against pathogens such as Aspergillus niger and Candida albicans .

Pharmaceutical Field Applications

Thienothiophene derivatives, synthesized using 2-Bromo-3-oxopropanenitrile , have been developed for various pharmaceutical applications. They’ve been tested as potential antitumor, antiviral, and antibiotic agents, as well as inhibitors of platelet aggregation .

Optical and Electronic Systems

Due to their unique properties, thienothiophene derivatives involving 2-Bromo-3-oxopropanenitrile have potential applications in optical and electronic systems, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics .

Material Science

In material science, 2-Bromo-3-oxopropanenitrile is a key reactant for creating materials used in advanced technologies. Its derivatives are applied as key materials in OLEDs and OFETs, contributing to the development of next-generation electronic devices .

Agrochemistry

The chemical’s role in agrochemistry involves the synthesis of compounds that could potentially be used in the development of new agrochemicals. Its derivatives are being explored for their use in protecting crops and enhancing agricultural productivity .

Organic Synthesis

2-Bromo-3-oxopropanenitrile: serves as an important building block in organic synthesis. It’s used to create a wide variety of bis-heterocyclic systems, which are of interest due to their symmetry and potential biological activity .

Eigenschaften

IUPAC Name |

2-bromo-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3(1-5)2-6/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXROUQNOBVPIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743652 | |

| Record name | 2-Bromo-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-oxopropanenitrile | |

CAS RN |

97925-42-3 | |

| Record name | 2-Bromo-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

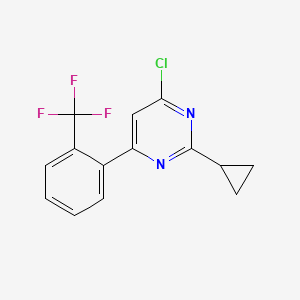

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)